molecular formula C18H22N4O4 B2833583 Ethyl 4-oxo-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butanoate CAS No. 1396851-32-3

Ethyl 4-oxo-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butanoate

Cat. No.: B2833583
CAS No.: 1396851-32-3
M. Wt: 358.398
InChI Key: ORJFTAAVRAQNAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-oxo-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butanoate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butanoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of substituted pyrazolo[1,5-a]pyridine with ethyl 4-oxo-4-(piperazin-1-yl)butanoate under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Ethyl 4-oxo-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-oxo-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butanoate is unique due to its specific structural features, which confer distinct biological activities. Its combination of a pyrazolo[1,5-a]pyridine core with a piperazine moiety makes it a versatile compound for various applications in medicinal chemistry .

Properties

IUPAC Name

ethyl 4-oxo-4-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4/c1-2-26-17(24)7-6-16(23)20-9-11-21(12-10-20)18(25)14-13-19-22-8-4-3-5-15(14)22/h3-5,8,13H,2,6-7,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJFTAAVRAQNAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCN(CC1)C(=O)C2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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